![molecular formula C10H11N3O6S B14672495 [1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl] thiocyanate CAS No. 38927-32-1](/img/structure/B14672495.png)
[1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl] thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl] thiocyanate: is a complex organic compound characterized by its unique structure, which includes a thiocyanate group attached to a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl] thiocyanate typically involves multiple steps, starting with the preparation of the oxolan-2-yl group, followed by the formation of the pyrimidine ring, and finally the introduction of the thiocyanate group. Common reagents used in these reactions include hydroxylamine, thiocyanate salts, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiocyanate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.
Biology
In biological research, the compound is studied for its potential interactions with enzymes and other biomolecules. It may serve as a probe to investigate biochemical pathways.
Medicine
In medicine, the compound is explored for its potential therapeutic effects. It may act as an inhibitor or activator of specific molecular targets, making it a candidate for drug development.
Industry
In industrial applications, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of [1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl] thiocyanate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can modulate biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- [1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl] chloride
- [1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl] bromide
Uniqueness
The uniqueness of [1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl] thiocyanate lies in its thiocyanate group, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
38927-32-1 |
|---|---|
Fórmula molecular |
C10H11N3O6S |
Peso molecular |
301.28 g/mol |
Nombre IUPAC |
[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl] thiocyanate |
InChI |
InChI=1S/C10H11N3O6S/c11-3-20-5-1-13(10(18)12-8(5)17)9-7(16)6(15)4(2-14)19-9/h1,4,6-7,9,14-16H,2H2,(H,12,17,18) |
Clave InChI |
QNJDRJNRALPWTL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)SC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


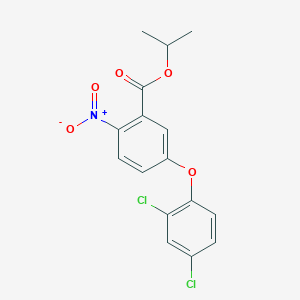
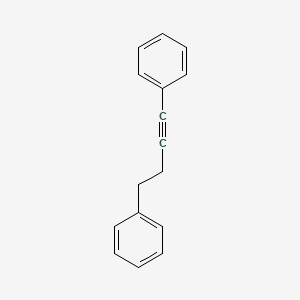
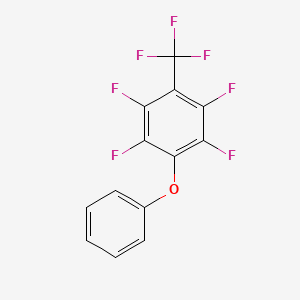
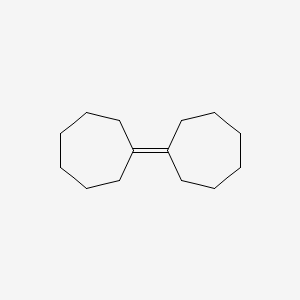
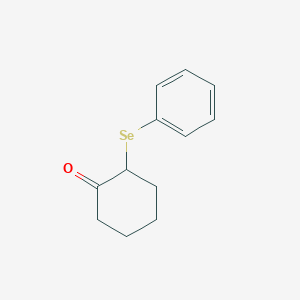
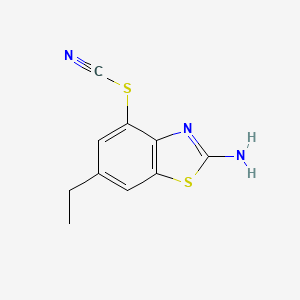
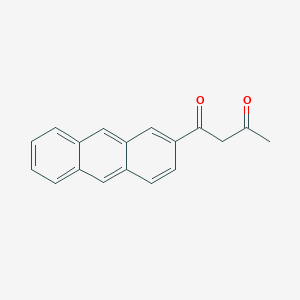
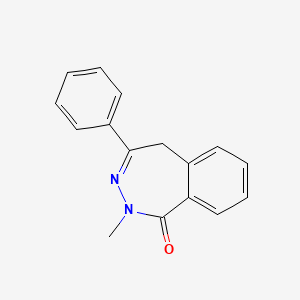
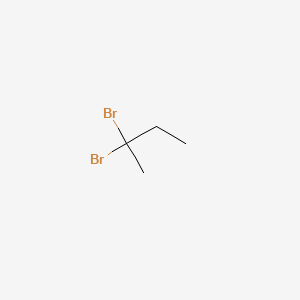

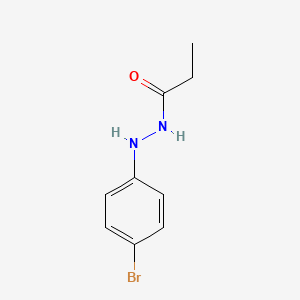
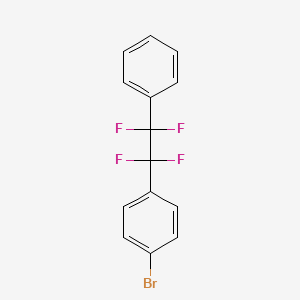
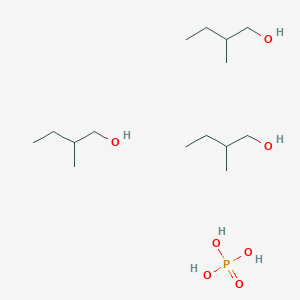
![Diethyl {2-[(hydroxymethyl)amino]-2-oxoethyl}phosphonate](/img/structure/B14672476.png)
